

The Synthesis of Ziresovir: A Technical Guide to Two Key Chemical Pathways

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For Researchers, Scientists, and Drug Development Professionals

Ziresovir (AK0529), a potent, orally bioavailable inhibitor of the respiratory syncytial virus (RSV) fusion protein, has emerged as a significant clinical candidate for treating RSV infections.[1][2] The core of the **Ziresovir** molecule is a quinazoline-2,4-diamine scaffold. This guide details the two primary chemical synthesis pathways for **Ziresovir**: a previously reported multi-step route and a more recent, optimized three-step synthesis. This document provides an in-depth look at the methodologies, quantitative data, and experimental workflows for both synthetic approaches.

I. Optimized Three-Step Synthesis of Ziresovir

A streamlined and efficient three-step synthesis of **Ziresovir** has been developed to overcome the limitations of earlier routes, such as harsh reaction conditions and the formation of side products.[1][3][4] This modern approach is characterized by its chromatography-free process and improved yields.[1][3][5]

Experimental Protocols

Step 1: Copper-Catalyzed Synthesis of 2-(2,3-dihydrobenzo[f][1][4]thiazepine-4(5H)-carboximidamido)-6-methylquinazolin-4(3H)-one

Reaction: A mixture of 2-bromo-5-methylbenzoic acid (1.0 equiv.), 2,3-dihydrobenzo[f][1]
 [4]thiazepine-4(5H)-carboximidamide 1,1-dioxide (1.2 equiv.), copper(I) iodide (0.1 equiv.),



and potassium carbonate (2.0 equiv.) in dimethylformamide (DMF) is heated at 120 °C for 12 hours under a nitrogen atmosphere.

Work-up: After cooling to room temperature, the reaction mixture is poured into water. The
resulting precipitate is collected by filtration, washed with water and ethyl acetate, and then
dried under vacuum to yield the desired quinazolinone product.

Step 2: Chlorination to 2-(1,1-dioxo-3,5-dihydro-2H- $1\lambda^6$,4-benzothiazepin-4-yl)-6-methylquinazolin-4-amine

- Reaction: The quinazolinone from the previous step (1.0 equiv.) is suspended in phosphorus oxychloride (POCl₃, 10 equiv.) and heated to reflux for 4 hours.
- Work-up: The excess POCl₃ is removed under reduced pressure. The residue is then
 carefully quenched with ice water and neutralized with a saturated sodium bicarbonate
 solution. The resulting solid is filtered, washed with water, and dried to afford the 4chloroquinazoline intermediate.

Step 3: Nucleophilic Substitution to Yield **Ziresovir**

- Reaction: The 4-chloroquinazoline intermediate (1.0 equiv.) and 3-(aminomethyl)oxetan-3-amine (1.5 equiv.) are dissolved in ethanol. Diisopropylethylamine (DIPEA) (3.0 equiv.) is added, and the mixture is heated to reflux overnight.[3]
- Work-up: The reaction mixture is cooled, and the resulting precipitate is collected by filtration.
 The solid is washed with ethanol and dried under vacuum to give the final Ziresovir product.

Quantitative Data



Step	Reactants	Reagents/Solvents	Yield
1	2-bromo-5- methylbenzoic acid, 2,3-dihydrobenzo[f][1] [4]thiazepine-4(5H)- carboximidamide 1,1- dioxide	Cul, K₂CO₃, DMF	~85%
2	2-(2,3-dihydrobenzo[f] [1][4]thiazepine-4(5H)- carboximidamido)-6- methylquinazolin- 4(3H)-one	POCl₃	~90%
3	2-(1,1-dioxo-3,5-dihydro-2H-1λ ⁶ ,4-benzothiazepin-4-yl)-6-methylquinazolin-4-amine, 3-(aminomethyl)oxetan-3-amine	DIPEA, Ethanol	~96%[3]

Process Visualization



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Optimized three-step synthesis of **Ziresovir**.

II. Reported Multi-Step Synthesis of Ziresovir

The earlier reported synthesis of **Ziresovir** is a longer process involving sequential nucleophilic substitutions on a dichloroquinazoline intermediate. This route is often associated with lower overall yields and the need for more stringent reaction conditions.[3][6]



Experimental Protocols

Step 1: Synthesis of 6-methylquinazoline-2,4(1H,3H)-dione

- Reaction: 2-amino-5-methylbenzoic acid (1.0 equiv.) is dissolved in water, and an aqueous solution of potassium cyanate (1.2 equiv.) is added. The mixture is heated to 80°C for 2 hours.
- Work-up: The reaction is cooled, and the pH is adjusted to ~5 with hydrochloric acid. The
 resulting precipitate is filtered, washed with water, and dried to obtain the dione.

Step 2: Synthesis of 2,4-dichloro-6-methylquinazoline

- Reaction: The 6-methylquinazoline-2,4(1H,3H)-dione (1.0 equiv.) is heated to reflux in phosphorus oxychloride (POCl₃, 10 equiv.) with a catalytic amount of N,N-dimethylaniline for 5 hours.
- Work-up: The excess POCl₃ is distilled off under reduced pressure. The residue is cooled and carefully poured into ice water. The solid is collected by filtration, washed with cold water, and dried to yield the dichloroquinazoline.

Step 3: First Nucleophilic Substitution

- Reaction: 2,4-dichloro-6-methylquinazoline (1.0 equiv.) is dissolved in tetrahydrofuran (THF).
 3-(aminomethyl)-N,N-dibenzyloxetan-3-amine (1.0 equiv.) and triethylamine (1.2 equiv.) are added, and the mixture is stirred at room temperature for 3 hours.
- Work-up: The solvent is evaporated, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over sodium sulfate, and concentrated.
 The product is purified by column chromatography.

Step 4: Second Nucleophilic Substitution

Reaction: The product from the previous step (1.0 equiv.) and the benzothiazepine intermediate (1.2 equiv.) are heated in dimethylformamide (DMF) with triethylamine (2.0 equiv.) under microwave irradiation at 150°C for 1 hour.[6]



Work-up: The reaction mixture is cooled, diluted with water, and extracted with ethyl acetate.
 The combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by column chromatography.

Step 5: Deprotection to Yield Ziresovir

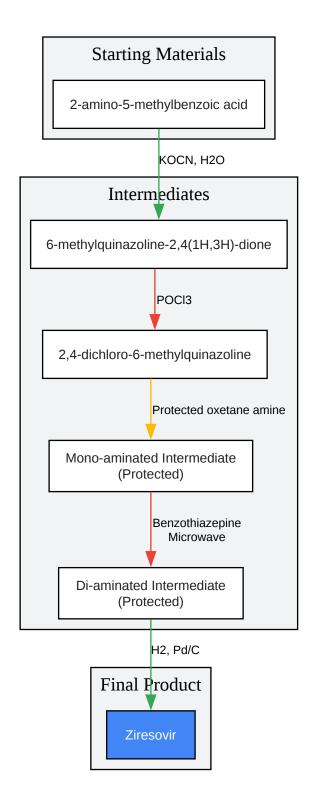
- Reaction: The dibenzyl-protected intermediate is dissolved in methanol, and palladium on carbon (10 mol%) is added. The mixture is stirred under a hydrogen atmosphere at room temperature until the reaction is complete (monitored by TLC).
- Work-up: The catalyst is removed by filtration through Celite, and the filtrate is concentrated to give Ziresovir.

Ouantitative Data

Step	Description	Reagents/Solvents	Yield
1	Quinazoline-2,4-dione formation	KOCN, H₂O	~90%
2	Dichlorination	POCl₃, N,N- dimethylaniline	~85%
3	First Amination	Protected oxetane amine, Et₃N, THF	~70%
4	Second Amination	Benzothiazepine, Et₃N, DMF, Microwave	~51%[6]
5	Deprotection	H ₂ , Pd/C, Methanol	~95%
Overall	~27%		

Process Visualization





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Reported multi-step synthesis pathway for Ziresovir.

Conclusion



The synthesis of **Ziresovir** has evolved from a multi-step process with moderate overall yields to a more efficient and streamlined three-step pathway. The newer, copper-catalyzed approach offers significant advantages in terms of process simplicity, reduced waste (chromatographyfree), and higher overall yield, making it more suitable for large-scale production. This guide provides the fundamental chemical knowledge and procedural outlines for both synthetic routes, serving as a valuable resource for professionals in the field of medicinal chemistry and drug development.

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